molecular formula C9H15NO3 B15293466 3-Methyl-N-(tetrahydro-2-oxo-3-furanyl)butanamide (Racemic)

3-Methyl-N-(tetrahydro-2-oxo-3-furanyl)butanamide (Racemic)

Cat. No.: B15293466
M. Wt: 185.22 g/mol
InChI Key: DUHWGLQNCKHNBY-UHFFFAOYSA-N
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Description

3-Methyl-N-(tetrahydro-2-oxo-3-furanyl)butanamide (Racemic) is a synthetic organic compound with a unique structure that includes a furan ring and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-(tetrahydro-2-oxo-3-furanyl)butanamide typically involves the reaction of 3-methylbutanoic acid with tetrahydrofuran-2-one in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting compound is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 3-Methyl-N-(tetrahydro-2-oxo-3-furanyl)butanamide may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-(tetrahydro-2-oxo-3-furanyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the amide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Substituted amides or esters.

Scientific Research Applications

3-Methyl-N-(tetrahydro-2-oxo-3-furanyl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biological pathways and as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-N-(tetrahydro-2-oxo-3-furanyl)butanamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, modulating biological processes. The compound’s structure allows it to bind to active sites of target proteins, thereby influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-N-(tetrahydro-2-oxo-3-furanyl)butanamide
  • 3-Oxo-N-(2-oxotetrahydro-3-furanyl)butanamide

Comparison

Compared to similar compounds, 3-Methyl-N-(tetrahydro-2-oxo-3-furanyl)butanamide is unique due to the presence of the methyl group, which can influence its reactivity and binding properties. This structural difference may result in distinct biological activities and applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

3-methyl-N-(2-oxooxolan-3-yl)butanamide

InChI

InChI=1S/C9H15NO3/c1-6(2)5-8(11)10-7-3-4-13-9(7)12/h6-7H,3-5H2,1-2H3,(H,10,11)

InChI Key

DUHWGLQNCKHNBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1CCOC1=O

Origin of Product

United States

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